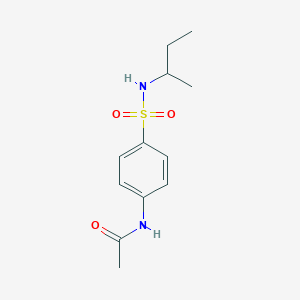
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide, also known as NS6740, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NS6740 is a small molecule that acts as a positive allosteric modulator of the GABA-A receptor, which is an important neurotransmitter receptor in the brain.
Wirkmechanismus
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of this receptor in response to the binding of GABA. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By enhancing GABAergic neurotransmission, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can increase the inhibitory tone in the brain, leading to anxiolytic, anticonvulsant, and sedative effects.
Biochemical and physiological effects:
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to enhance the activity of GABA-A receptors in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. This enhanced GABAergic neurotransmission leads to anxiolytic, anticonvulsant, and sedative effects. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been shown to have a low toxicity profile and does not produce significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it useful for studying the role of GABA-A receptors in the brain. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide is also selective for the α1β2γ2 subtype of the GABA-A receptor, which is the most abundant subtype in the brain. However, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide also has a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. One area of research is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. Another area of research is to study the role of GABA-A receptors in various physiological and pathological conditions using N-(4-sec-Butylsulfamoyl-phenyl)-acetamide as a tool compound. Additionally, future research could focus on developing more potent and selective positive allosteric modulators of the GABA-A receptor with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide involves the reaction of 4-sec-butylsulfonamide-phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with acetamide to yield N-(4-sec-Butylsulfamoyl-phenyl)-acetamide. The purity of N-(4-sec-Butylsulfamoyl-phenyl)-acetamide can be improved through recrystallization with ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and epilepsy. N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has also been found to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-(4-sec-Butylsulfamoyl-phenyl)-acetamide has been studied for its potential use as a tool compound in neuroscience research to study the role of GABA-A receptors in various physiological and pathological conditions.
Eigenschaften
Produktname |
N-(4-sec-Butylsulfamoyl-phenyl)-acetamide |
|---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)12-7-5-11(6-8-12)13-10(3)15/h5-9,14H,4H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
TZPLNNIOFJNAJU-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)


![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)

![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)



![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)